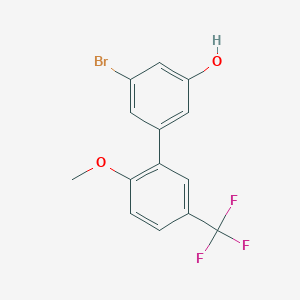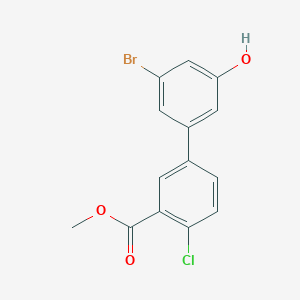
3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% (3-Br-5-DCPP) is an aromatic compound with a phenolic group and two carboxyl groups. It is a white crystalline solid with a melting point of 120°C. 3-Br-5-DCPP is a versatile molecule with a range of applications in organic synthesis, biochemistry, and drug development.
Aplicaciones Científicas De Investigación
3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% is widely used in scientific research for its antioxidant properties, as a reagent for organic synthesis, and as a starting material for the synthesis of other compounds. It has been used in the synthesis of polymers, polyamides, polyesters, and polyurethanes. It has also been used in the synthesis of heterocyclic compounds, such as indoles and quinolines. Additionally, 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% has been used in the synthesis of drug molecules and in the development of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and preventing oxidation of lipids, proteins, and other molecules. Additionally, 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% is thought to inhibit the activity of certain enzymes and to act as a chelator of metal ions.
Biochemical and Physiological Effects
3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties in vitro and in vivo studies. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and 5-lipoxygenase, which are involved in the inflammatory response. Additionally, 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% has been shown to inhibit the growth of certain cancer cells, such as human breast cancer cells, by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% is its versatility, as it can be used in a variety of applications. Additionally, it is relatively easy to synthesize and can be stored for long periods of time. However, 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% is sensitive to light and air and can be degraded over time, so it must be stored in a dark, airtight container.
Direcciones Futuras
The potential applications of 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% are numerous and include use as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research is needed to better understand the mechanism of action of 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% and to identify new uses for this versatile molecule. Additionally, further studies are needed to determine the efficacy and safety of 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% in clinical settings.
Métodos De Síntesis
3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 3-bromobenzoic acid with an aromatic aldehyde in the presence of a base to form the corresponding aryl ketone. The second step involves the reaction of the aryl ketone with 3,5-dicarboxyphenol in the presence of a base to form 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95%.
Propiedades
IUPAC Name |
5-(3-bromo-5-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO5/c15-11-4-8(5-12(16)6-11)7-1-9(13(17)18)3-10(2-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIZIOKZDORWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686473 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-96-5 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


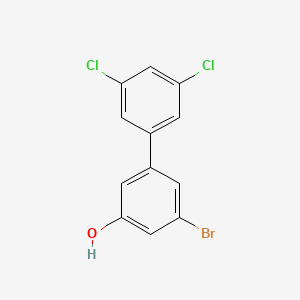
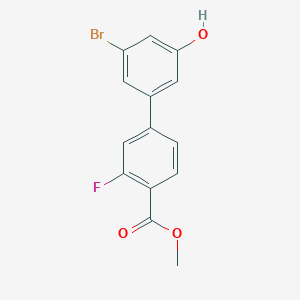





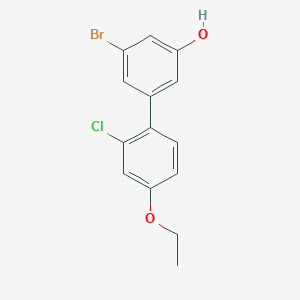

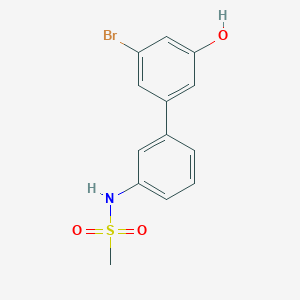
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)
